

p-Tolyl-β-D-glucuronide (CAS 17680-99-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	p-Tolyl-ss-D-glucuronide	
Cat. No.:	B15502209	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl- β -D-glucuronide (CAS 17680-99-8), also known as p-cresol glucuronide, is a significant metabolite of p-cresol, a product of gut microbial metabolism of aromatic amino acids. Initially considered an inert detoxification product, recent research has unveiled its potential biological activities, including the modulation of inflammatory pathways and its role in gut-brain axis communication. This technical guide provides an in-depth overview of p-Tolyl- β -D-glucuronide, consolidating its physicochemical properties, biological significance, and relevant experimental protocols. A key focus is its interaction with Toll-like receptor 4 (TLR4) and the downstream signaling implications. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

p-Tolyl-β-D-glucuronide is a white to off-white solid, appearing as a powder or crystals. It is soluble in ethanol.[1] Key quantitative properties are summarized in the table below.



Property	Value	Source
CAS Number	17680-99-8	[2]
Molecular Formula	C13H16O7	[2]
Molecular Weight	284.26 g/mol	[2]
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5- trihydroxy-6-(4- methylphenoxy)oxane-2- carboxylic acid	[2]
SMILES	CC1=CC=C(C=C1)O[C@H]2 INVALID-LINK C(=O)O)O)O">C@@HO	[3]
InChl Key	JPAUCQAJHLSMQW- XPORZQOISA-N	[3]
Purity	≥90%	[1]
UV/Vis. λmax	220 nm	[1]
Storage Temperature	-20°C	

Biological Significance and Signaling Pathways

p-Tolyl-β-D-glucuronide is endogenously produced from p-cresol, a microbial metabolite of tyrosine and phenylalanine.[4] The glucuronidation process, occurring primarily in the liver and enterocytes, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 and UGT1A9.[1] This conjugation increases the water solubility of p-cresol, facilitating its excretion.

Antagonism of Toll-like Receptor 4 (TLR4)

Recent studies have demonstrated that p-Tolyl-β-D-glucuronide is not merely an inert metabolite but possesses biological activity. A significant finding is its role as an antagonist of Toll-like receptor 4 (TLR4).[2][4][5][6][7] TLR4 is a key pattern recognition receptor involved in the innate immune response, typically activated by lipopolysaccharide (LPS) from gramnegative bacteria.

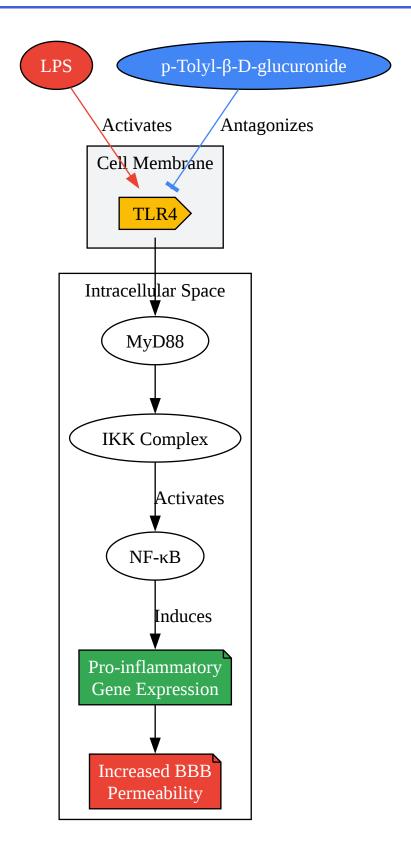






By antagonizing TLR4, p-Tolyl- β -D-glucuronide can prevent the pro-inflammatory signaling cascade initiated by LPS. This has been shown to have protective effects on the blood-brain barrier (BBB).[2][4][5][7] In the presence of LPS, which can increase BBB permeability, p-Tolyl- β -D-glucuronide mitigates this effect, helping to maintain BBB integrity.[2][4][5][7]





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Gut-Brain Axis



The biological activity of p-Tolyl-β-D-glucuronide highlights its potential role in the gut-brain axis. As a product of gut microbial metabolism that can influence the central nervous system via modulation of the BBB, it represents a key molecule in the communication between the gut microbiome and the brain.[2][4][5][7]

Experimental Protocols

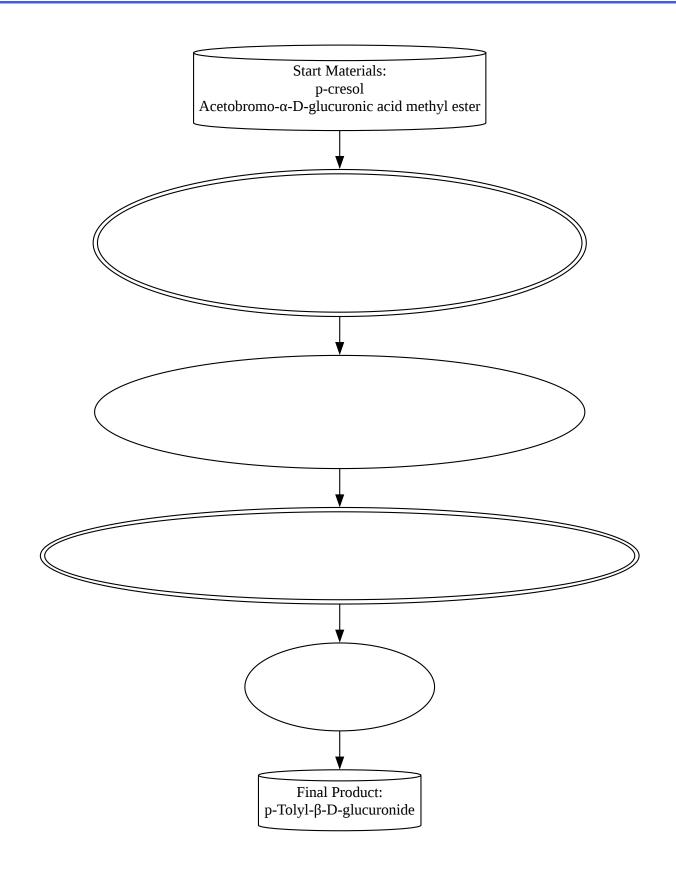
This section details relevant experimental methodologies for the study of p-Tolyl- β -D-glucuronide.

Chemical Synthesis (General Approach)

A specific, detailed synthesis protocol for p-Tolyl-β-D-glucuronide is not readily available in the cited literature. However, a general and widely used method for the synthesis of O-glucuronides is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.

Workflow for Koenigs-Knorr Synthesis of p-Tolyl-β-D-glucuronide:





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In Vitro Assay for TLR4 Antagonism

This protocol is adapted from studies on the effect of p-Tolyl- β -D-glucuronide on the blood-brain barrier in vitro.[4][5][7]

Objective: To determine the ability of p-Tolyl-β-D-glucuronide to antagonize LPS-induced changes in endothelial cell permeability.

Cell Line: Human cerebral microvascular endothelial cell line (hCMEC/D3).

Methodology:

- Cell Culture: Culture hCMEC/D3 cells to form a confluent monolayer on a permeable support (e.g., Transwell inserts).
- Treatment:
 - Treat the cells with p-Tolyl-β-D-glucuronide at various concentrations.
 - Co-administer with a known concentration of LPS to induce hyperpermeability.
 - Include control groups (vehicle, LPS alone, p-Tolyl-β-D-glucuronide alone).
- Permeability Assay:
 - After the treatment period (e.g., 24 hours), assess the paracellular permeability of the endothelial monolayer.
 - Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber of the Transwell insert.
 - Measure the amount of tracer that has passed through the monolayer into the lower chamber over a defined period using a fluorescence plate reader.
- Transendothelial Electrical Resistance (TEER):
 - Measure the TEER across the cell monolayer using a voltohmmeter. A decrease in TEER indicates increased permeability.



 Data Analysis: Compare the permeability and TEER values between the different treatment groups to determine if p-Tolyl-β-D-glucuronide can prevent the LPS-induced increase in permeability.

In Vivo Assessment of Blood-Brain Barrier Integrity

This protocol is based on in vivo studies in mice.[2][4][5]

Objective: To evaluate the effect of p-Tolyl- β -D-glucuronide on blood-brain barrier permeability in a mouse model.

Animal Model: Male C57Bl/6J mice.

Methodology:

- Administration: Administer p-Tolyl-β-D-glucuronide to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg).
- Tracer Injection: At a designated time point post-treatment, inject a tracer dye, such as
 Evans blue, intravenously. Evans blue binds to serum albumin and will extravasate into the
 brain parenchyma if the BBB is compromised.
- Perfusion and Brain Extraction: After allowing the tracer to circulate, perfuse the animals with saline to remove the dye from the vasculature. Euthanize the animals and extract the brains.
- Quantification of Extravasation: Homogenize the brain tissue and extract the Evans blue dye
 using a suitable solvent (e.g., formamide). Measure the absorbance of the extracted dye
 using a spectrophotometer to quantify the amount that has crossed the BBB.
- Data Analysis: Compare the amount of extravasated dye in the brains of treated animals to that in control animals to determine the effect of p-Tolyl-β-D-glucuronide on BBB integrity.

Analytical Method: HPLC-UV for Plasma Samples

This is a general methodology for the analysis of glucuronide metabolites in plasma, which can be adapted for p-Tolyl-β-D-glucuronide.

Objective: To quantify the concentration of p-Tolyl-β-D-glucuronide in plasma samples.



Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology:

- Sample Preparation:
 - To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
 - Reconstitute the dried residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.
 - Flow Rate: Typically around 1.0 1.5 mL/min.
 - Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., near its λmax of 220 nm).
- Quantification:
 - Prepare a calibration curve using standards of known concentrations of p-Tolyl-β-Dglucuronide.
 - Inject the prepared samples and standards into the HPLC system.
 - \circ Determine the concentration of p-Tolyl- β -D-glucuronide in the samples by comparing their peak areas to the calibration curve.

Conclusion



p-Tolyl-β-D-glucuronide is emerging as a biologically active molecule with a potential role in modulating inflammatory responses and maintaining the integrity of the blood-brain barrier. Its function as a TLR4 antagonist positions it as a molecule of interest in the study of the gut-brain axis and inflammatory conditions. This technical guide provides a foundational resource for researchers, offering consolidated data and experimental approaches to further investigate the therapeutic and physiological significance of this microbial co-metabolite. Further research is warranted to fully elucidate its mechanisms of action and its potential applications in drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. A host-gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood-brain barrier integrity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability PMC [pmc.ncbi.nlm.nih.gov]
- 4. A host—gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood—brain barrier integrity in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
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